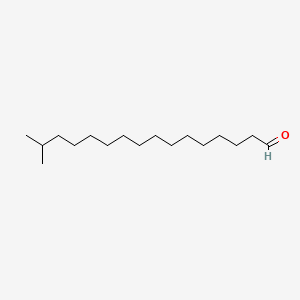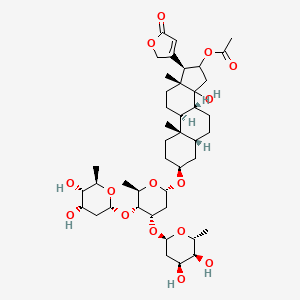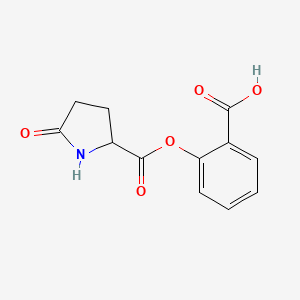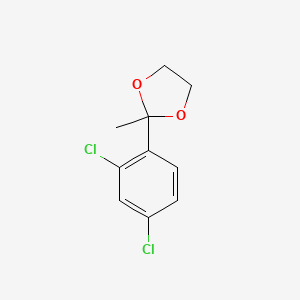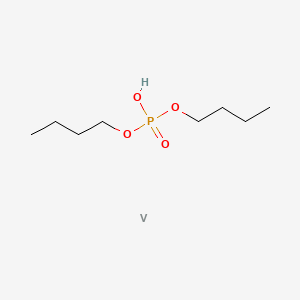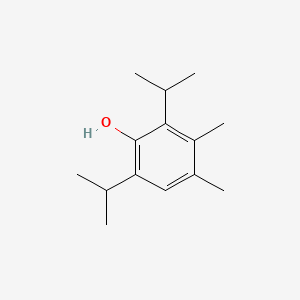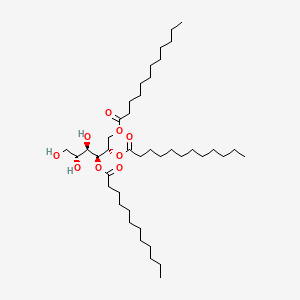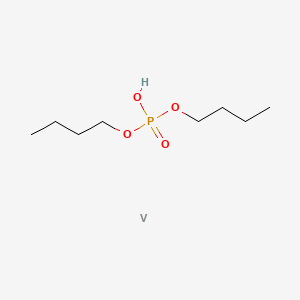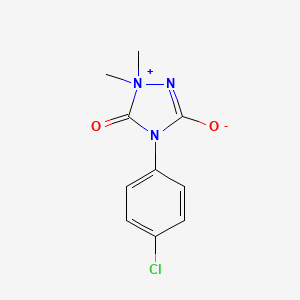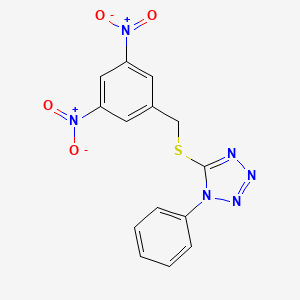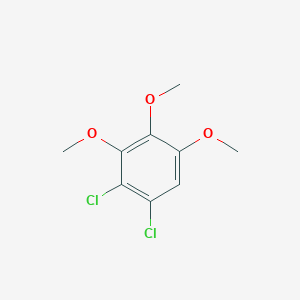
1,2-Dichloro-3,4,5-trimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3,4,5-trimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O3 It is a derivative of benzene, where two chlorine atoms and three methoxy groups are substituted at the 1, 2, 3, 4, and 5 positions, respectively
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-3,4,5-trimethoxybenzene typically involves the chlorination of 3,4,5-trimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
1,2-Dichloro-3,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of corresponding quinones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often facilitated by the presence of a base or a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used as a drug itself, its derivatives are explored for therapeutic potential. Studies focus on its ability to modulate biological pathways and its efficacy in preclinical models.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism by which 1,2-Dichloro-3,4,5-trimethoxybenzene exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-3,4,5-trimethoxybenzene can be compared with other similar compounds such as:
1,3,5-Trimethoxybenzene: This compound has three methoxy groups at the 1, 3, and 5 positions but lacks chlorine atoms. It is used as a fragrance and in the synthesis of other organic compounds.
1,2,4-Trimethoxybenzene: Similar to this compound but with methoxy groups at the 1, 2, and 4 positions. It is used in the production of perfumes and as an intermediate in organic synthesis.
1,2,3-Trimethoxybenzene: This compound has methoxy groups at the 1, 2, and 3 positions and is used in the study of electron-transfer reactions.
The uniqueness of this compound lies in the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
108544-93-0 |
|---|---|
Molekularformel |
C9H10Cl2O3 |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
1,2-dichloro-3,4,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O3/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3 |
InChI-Schlüssel |
WOTKRQPAYVFPEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1OC)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


